molecular formula C18H16ClN3O3 B7709905 N-(4-chlorophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(4-chlorophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B7709905
M. Wt: 357.8 g/mol
InChI Key: WLYHVUSNNANYRZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-2-16-21-18(25-22-16)12-4-3-5-15(10-12)24-11-17(23)20-14-8-6-13(19)7-9-14/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYHVUSNNANYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ester or acid chloride under acidic or basic conditions.

    Attachment of the chlorophenyl group:

    Formation of the phenoxyacetamide linkage: This is typically done by reacting the intermediate with phenoxyacetic acid or its derivatives under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-4-methyl-benzamide: This compound has a similar chlorophenyl group but differs in the presence of a benzamide moiety instead of the oxadiazole ring.

    N-(4-chlorophenyl)-2-[3-(1,2,4-oxadiazol-5-yl)phenoxy]acetamide: This compound is structurally similar but lacks the ethyl group on the oxadiazole ring.

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